molecular formula C15H15Br B14037461 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl

4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl

Cat. No.: B14037461
M. Wt: 275.18 g/mol
InChI Key: CIILQCSDVOJEQI-UHFFFAOYSA-N
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Description

4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and three methyl groups at the 2, 2’, and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For this specific compound, the reaction might involve 4-bromo-2,2’,4’-trimethylphenylboronic acid and a suitable aryl halide under mild conditions .

Industrial Production Methods

Industrial production of 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of the bromine atom and methyl groups, which confer distinct chemical and physical properties. This unique structure makes it valuable for specific applications in synthesis, research, and industry .

Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene

InChI

InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)15-7-5-13(16)9-12(15)3/h4-9H,1-3H3

InChI Key

CIILQCSDVOJEQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Br)C)C

Origin of Product

United States

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